1-(4-amino-2-methylphenyl)pyrrolidin-3-ol
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Overview
Description
1-(4-amino-2-methylphenyl)pyrrolidin-3-ol is an organic compound that belongs to the class of phenylpyrrolidines. This compound is characterized by the presence of an amino group attached to a methyl-substituted phenyl ring, which is further connected to a pyrrolidinol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol typically involves the reaction of 4-amino-2-methylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylpyrrolidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Amino-2-methylphenol: Shares the amino and methyl-substituted phenyl ring but lacks the pyrrolidinol moiety.
1-(4-Amino-2-methylphenyl)-3-pyrrolidine: Similar structure but without the hydroxyl group on the pyrrolidine ring.
N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: Contains a similar phenyl ring but with different substituents.
Uniqueness: 1-(4-amino-2-methylphenyl)pyrrolidin-3-ol is unique due to the presence of both the amino-substituted phenyl ring and the pyrrolidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(4-amino-2-methylphenyl)pyrrolidin-3-ol, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is known for its role in various biological processes. The presence of an amino group and a methyl-substituted phenyl group contributes to its unique chemical properties and potential interactions with biological targets.
Neuroprotective Effects
Pyrrolidine derivatives are often investigated for neuroprotective properties. Some studies suggest that compounds featuring similar functional groups can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. The potential mechanism involves modulation of oxidative stress pathways and inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of enzymes involved in cell cycle regulation and apoptosis, contributing to their antiproliferative effects.
- Oxidative Stress Modulation : These compounds may enhance antioxidant defenses or directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies
A notable case study involving pyrrolidine derivatives examined their effects on glioblastoma cell lines. The study demonstrated that certain derivatives could induce apoptosis through caspase activation and mitochondrial dysfunction, suggesting a pathway that could be relevant for this compound as well .
Properties
IUPAC Name |
1-(4-amino-2-methylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(12)2-3-11(8)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUHYADUGJCIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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